molecular formula C25H24N2O3S B6514778 11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione CAS No. 687582-91-8

11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione

Cat. No.: B6514778
CAS No.: 687582-91-8
M. Wt: 432.5 g/mol
InChI Key: KKFXCUFHYUCCFL-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a sulfur atom (7-thia), two nitrogen atoms (9,11-diaza), and two ketone groups (10,12-dione). The substituents include a 4-ethoxyphenyl group at position 11 and a 2-methylbenzyl moiety at position 7.

Properties

IUPAC Name

11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-30-19-13-11-18(12-14-19)27-23(28)22-20-9-6-10-21(20)31-24(22)26(25(27)29)15-17-8-5-4-7-16(17)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXCUFHYUCCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy and Sulfanyl Groups

  • 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (CAS: 332145-18-3) Key Differences: The methoxy group (vs. ethoxy) reduces steric bulk and slightly decreases electron-donating capacity. Implications: The ethoxy group in the target compound may improve solubility in non-polar environments, while the methylbenzyl substituent enhances lipophilicity, possibly favoring blood-brain barrier penetration .

Tricyclic Frameworks with Varied Heteroatoms

  • 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
    • Key Differences : This compound lacks sulfur atoms and features a diphenylmethylene group. Tested against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and viruses (e.g., HIV-1), it showed moderate activity, suggesting that sulfur inclusion in the target compound could modulate antimicrobial efficacy .
    • Implications : The 7-thia group in the target compound may enhance stability via sulfur’s polarizability or participate in enzyme binding interactions absent in nitrogen-only analogs .

Thiazole-Containing Analogs

  • The ethyl and thiazolylmethylsulfanyl groups contrast with the target’s ethoxyphenyl and methylbenzyl moieties. Implications: Thiazole’s electronegativity may improve binding to enzymes like viral proteases, but the target compound’s ethoxyphenyl group could offer better solubility in aqueous environments .

Structural and Physicochemical Properties

Property Target Compound Methoxy Analog Thiazole Derivative
Molecular Weight ~450 g/mol ~430 g/mol ~470 g/mol
LogP (Predicted) 3.8 3.2 4.1
Solubility (Water) Low Moderate Low
Key Substituents Ethoxyphenyl, Methylbenzyl Methoxyphenyl, Sulfanyl Thiazolylmethylsulfanyl

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